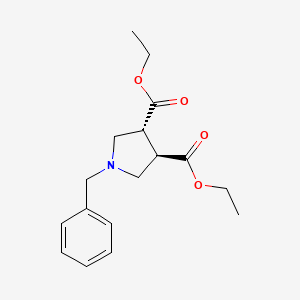

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

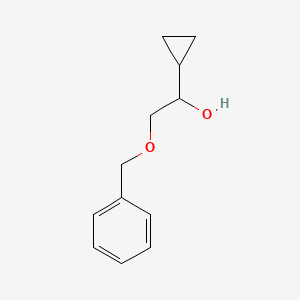

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate (DEDP) is an organic compound belonging to the class of pyrrolidines. It is an optically active compound, meaning it has two stereoisomers, which are mirror images of each other. DEDP is a white crystalline solid that is soluble in water, methanol, and ethanol. It is used in various scientific research applications, such as in the synthesis of drugs and other compounds, and in the study of the mechanism of action of drugs.

Aplicaciones Científicas De Investigación

1. Synthesis of 3-Pyrrole-substituted 2-Azetidinones

- Summary of Application: 3-Pyrrole-substituted 2-azetidinones are synthesized using catalytic amounts of molecular iodine under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .

- Methods of Application: The procedure involves the use of molecular iodine as a catalyst under microwave irradiation . The C-4 substituent has no influence either on the yield or the rate of the reaction .

- Results or Outcomes: The extreme rapidity with excellent reaction yields is believed to be the result of a synergistic effect of the Lewis acid catalyst (molecular iodine) and microwave irradiation .

2. Muscarinic Receptor Agonists and Antagonists

- Summary of Application: Muscarinic receptor agonists and antagonists have therapeutic benefits in the treatment of Alzheimer’s disease .

- Methods of Application: The synthesis of these compounds involves a selection of chemical routes, which illustrate contemporary methodology for the synthesis of chiral medicinal compounds .

- Results or Outcomes: The therapeutic benefits of achieving receptor subtype selectivity are outlined and applications in the treatment of Alzheimer’s disease are discussed .

3. Synthesis of Pyrrolo[3,4-b]pyridine Skeleton

- Summary of Application: A simple protocol for the convenient construction of a pyrrolo[3,4-b]pyridine skeleton has been developed . This method involves a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives .

- Methods of Application: The procedure involves a three-component reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .

- Results or Outcomes: The method allows for the convenient synthesis of functionalized pyrrolo[3,4-b]pyridines .

4. Synthesis of Pyrrolo[3,4-b]quinoline Derivatives

- Summary of Application: A simple protocol for the convenient construction of a pyrrolo[3,4-b]quinoline skeleton has been developed . This method involves a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives .

- Methods of Application: The procedure involves a three-component reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .

- Results or Outcomes: The method allows for the convenient synthesis of functionalized pyrrolo[3,4-b]quinolines .

Propiedades

IUPAC Name |

diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELSODIWMVNCI-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524566 |

Source

|

| Record name | Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

CAS RN |

92486-65-2 |

Source

|

| Record name | Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)